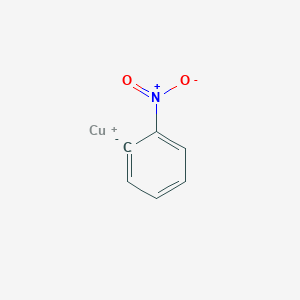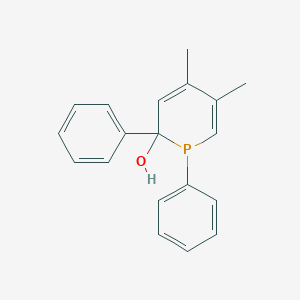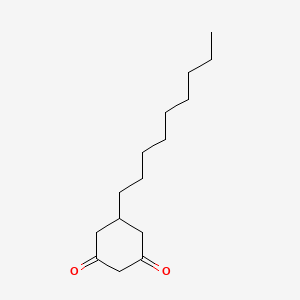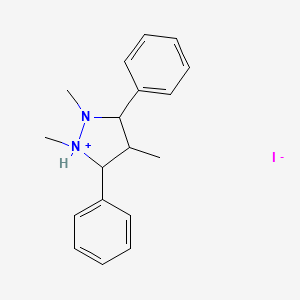![molecular formula C11H14O4 B14596617 5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione CAS No. 60203-65-8](/img/structure/B14596617.png)
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2H,8H-spiro[bicyclo[321]octane-6,2’-[1,3]dioxolane]-2,8-dione is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
化学反応の分析
Types of Reactions
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
作用機序
The mechanism of action of 5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane-2,3-bis(methylene): Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, which imparts different chemical properties.
Uniqueness
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione is unique due to its spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
60203-65-8 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
5'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.2.1]octane]-2',8'-dione |
InChI |
InChI=1S/C11H14O4/c1-10-3-2-8(12)7(9(10)13)6-11(10)14-4-5-15-11/h7H,2-6H2,1H3 |
InChIキー |
XJMCIZODBVHGHW-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(=O)C(C1=O)CC23OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)



![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
